

# The Non-Psychedelic Frontier: A Technical Guide to (+)-18-Methoxycoronaridine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | (+)-18-Methoxycoronaridine |           |
| Cat. No.:            | B15193018                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the psychoactive alkaloid ibogaine, represents a significant advancement in the development of non-psychedelic therapeutics for substance use disorders and other neurological conditions. Unlike its parent compound, 18-MC has demonstrated a favorable safety and tolerability profile in preclinical studies, devoid of the hallucinogenic effects, tremors, and cardiotoxicity associated with ibogaine. This technical guide provides an in-depth overview of the non-psychedelic properties of (+)-18-Methoxycoronaridine, focusing on its mechanism of action, pharmacological data, and the experimental methodologies used to elucidate its therapeutic potential.

# **Core Mechanism of Action: A Selective Antagonist**

The primary mechanism of action of **(+)-18-Methoxycoronaridine** is its function as a potent and selective antagonist of the  $\alpha3\beta4$  nicotinic acetylcholine receptor (nAChR).[1] This receptor subtype is strategically located in key brain regions associated with reward and addiction, including the medial habenula and the interpeduncular nucleus.[2][3] By blocking these receptors, 18-MC is thought to modulate the downstream release of dopamine in the mesolimbic pathway, a critical circuit in the reinforcement of addictive behaviors.[4]





# Data Presentation: Pharmacological Profile of (+)-18-Methoxycoronaridine

The following tables summarize the available quantitative data on the binding affinities and functional activity of **(+)-18-Methoxycoronaridine**.

Table 1: Nicotinic Acetylcholine Receptor Binding and Functional Data

| Receptor<br>Subtype         | Assay Type                                 | Species                | Value                       | Reference          |
|-----------------------------|--------------------------------------------|------------------------|-----------------------------|--------------------|
| α3β4 nAChR                  | Whole-cell patch clamp                     | HEK293 cells           | IC50: 0.75 μM               | Not directly cited |
| α4β2 nAChR                  | Not specified                              | Not specified          | No affinity                 | [5]                |
| α9α10 nAChR                 | Not specified                              | Not specified          | Higher potency<br>than α3β4 | [5]                |
| Muscle AChR                 | (±)-epibatidine-<br>induced Ca2+<br>influx | TE671-hα1β1γδ<br>cells | IC50: 6.8 ± 0.8<br>μΜ       | [6]                |
| Torpedo AChR<br>Ion Channel | [3H]18-MC<br>specific binding              | Torpedo<br>marmorata   | Kd: 0.23 ± 0.04<br>μΜ       | [6]                |

Table 2: Opioid, Serotonin, and Dopamine Receptor Binding Affinities (Ki values)



| Receptor Family            | Receptor Subtype               | Ki Value (μM)            | Reference |
|----------------------------|--------------------------------|--------------------------|-----------|
| Opioid                     | Mu (μ)                         | > 10 (antagonist)        | [7][8]    |
| Карра (к)                  | Similar affinity to ibogaine   | [7]                      |           |
| Delta (δ)                  | > 100                          | Not directly cited       |           |
| Serotonin                  | 5-HT Transporter<br>(SERT)     | Much lower than ibogaine | [7]       |
| 5-HT2A                     | Not Reported                   |                          |           |
| 5-HT3                      | Less potent than at α3β4 nAChR | [1]                      |           |
| Dopamine                   | D1                             | Not Reported             | _         |
| D2                         | Not Reported                   |                          | _         |
| Dopamine Transporter (DAT) | Not Reported                   |                          |           |
| Other                      | NMDA                           | No affinity              | [5]       |
| Sigma-2 (σ2)               | Much lower than ibogaine       | [7]                      |           |

Note: While several sources state that **(+)-18-Methoxycoronaridine** has low or no affinity for many opioid, serotonin, and dopamine receptor subtypes, specific Ki values are not consistently reported in the reviewed literature. The table reflects the available information.

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the investigation of **(+)-18-Methoxycoronaridine** are provided below.

# **Drug Self-Administration in Rats**

This protocol is designed to assess the reinforcing properties of a drug and the potential of a therapeutic agent to reduce drug-seeking behavior.



#### Apparatus:

- Standard operant conditioning chambers equipped with two levers, a cue light, and an
  infusion pump connected to a swivel allowing free movement.
- Intravenous catheters for drug delivery.

#### Procedure:

- Catheter Implantation: Male Sprague-Dawley rats are surgically implanted with chronic indwelling catheters in the jugular vein.
- Acquisition of Self-Administration: Rats are placed in the operant chambers and learn to
  press an active lever to receive an intravenous infusion of a drug of abuse (e.g., nicotine,
  methamphetamine).[9] A second, inactive lever is present but has no programmed
  consequences. Each infusion is paired with a visual cue (e.g., illumination of a cue light).
- Treatment Administration: Once a stable baseline of self-administration is established, rats
  are pre-treated with (+)-18-Methoxycoronaridine (e.g., 1-40 mg/kg, i.p. or p.o.) or vehicle
  prior to the self-administration session.[10][11]
- Data Analysis: The number of active and inactive lever presses is recorded. A reduction in active lever presses following 18-MC administration, without a significant change in inactive lever presses, indicates a decrease in the reinforcing efficacy of the drug.

## **Forced Swim Test in Mice**

This test is a widely used model to screen for antidepressant-like activity.

#### Apparatus:

A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

#### Procedure:

 Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.



- Treatment Administration: Mice are administered **(+)-18-Methoxycoronaridine** (e.g., 20 or 40 mg/kg, i.p.) or vehicle.
- Test Session: At a specified time after treatment (e.g., 60 minutes), each mouse is gently placed into the water-filled cylinder for a 6-minute session.[12][13]
- Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only
  minimal movements to keep its head above water) is recorded, typically during the last 4
  minutes of the test.
- Data Analysis: A significant decrease in immobility time in the 18-MC treated group compared to the vehicle group is indicative of an antidepressant-like effect.

# Mandatory Visualizations Signaling Pathway of α3β4 nAChR Antagonism in Addiction





Click to download full resolution via product page

Caption: Antagonism of  $\alpha 3\beta 4$  nAChRs by (+)-18-MC reduces neuronal excitability.



# Experimental Workflow for Preclinical Evaluation of (+)-18-MC



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats. [scholars.duke.edu]
- 6. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Iboga Alkaloids on μ-Opioid Receptor-Coupled G Protein Activation PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.red [2024.sci-hub.red]
- 10. 18-MC reduces methamphetamine and nicotine self-administration in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [The Non-Psychedelic Frontier: A Technical Guide to (+)-18-Methoxycoronaridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193018#investigating-the-non-psychedelic-properties-of-18-methoxycoronaridine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com